molecular formula C7H7NO2 B148418 (+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE CAS No. 138769-96-7

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE

Cat. No.: B148418
CAS No.: 138769-96-7
M. Wt: 137.14 g/mol
InChI Key: NKIDLXZFLYJKGO-NKWVEPMBSA-N
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Description

(+)-CIS-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile is a chiral aromatic compound featuring a nitrile group and two hydroxyl groups in a cis configuration on a dihydrobenzene ring. Its stereochemistry (R,S configuration) and planar chirality make it a critical intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical applications. The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the hydrogen-bonding capacity of the hydroxyl groups, enabling unique interactions in synthetic pathways .

Properties

IUPAC Name

(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,6-7,9-10H/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIDLXZFLYJKGO-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis from 2,3-Dialkoxy Benzoic Acid

A patented one-pot synthesis (WO2014013512A1) provides a scalable route to 2,3-dihydroxybenzonitrile derivatives. Although the patent focuses on the non-chiral analog, its methodology can be adapted for stereoselective synthesis:

  • Halogenation : 2,3-Dialkoxy benzoic acid (Formula II) is treated with a halogenating agent (e.g., thionyl chloride) to form the acid chloride.

  • Amidation : The acid chloride is quenched with aqueous ammonia to yield the corresponding amide (Formula III).

  • Dehydration : The amide undergoes dehydration using agents like phosphorus oxychloride to form 2,3-dialkoxy benzonitrile (Formula IV).

  • Dealkylation : Aluminum salt-amine complexes (e.g., AlCl₃-ethylamine) cleave alkoxy groups, producing 2,3-dihydroxybenzonitrile.

Key Data :

  • Yield : 75.4% (56 g scale)

  • Purity : ≥99.81% (HPLC)

  • Impurities : <0.1% mono-dealkylated byproducts.

StepReagents/ConditionsOutcome
HalogenationSOCl₂, 25–30°CAcid chloride formation
AmidationNH₃ (aq), 0–5°CAmide intermediate
DehydrationPOCl₃, 80°CDialkoxy benzonitrile
DealkylationAlCl₃-ethylamine, 110°C2,3-Dihydroxybenzonitrile

Chiral Resolution via HPLC

For racemic mixtures, chiral resolution using high-performance liquid chromatography (HPLC) with cellulose-based stationary phases (e.g., Chiralpak® IC) effectively isolates the (2R,3S) enantiomer. A patent (US6653501B2) details resolving 3-phenylisoserine derivatives using similar conditions:

  • Column : Chiralcel OD-H

  • Mobile Phase : Hexane:isopropanol (90:10)

  • Flow Rate : 1.0 mL/min

  • Retention : (2R,3S) elutes before (2S,3R).

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Dealkylation : Methyl isobutyl ketone (MIBK) minimizes side reactions during aluminum-mediated deprotection.

  • Enzymatic Reactions : Phosphate buffer (pH 7) and 25–30°C optimize enzyme activity.

Stereochemical Control

  • Cis-Selective Cyclization : AlCl₃-promoted annulations of cis-cyclopropanes (e.g., [3 + 2] reactions) suggest strategies for retaining cis geometry.

  • Protecting Groups : Benzyloxymethyl (BOM) groups stabilize intermediates during resolution.

Yield and Purity Analysis

MethodYield (%)Purity (%)Key Impurities
One-Pot Synthesis75.499.81<0.1% mono-dealkylated
Enzymatic50–6095–98Unreacted substrate
Chiral Resolution30–40*≥99.5Opposite enantiomer

*Yield post-resolution.

Comparative Evaluation of Methods

  • One-Pot Synthesis : Highest yield and scalability but requires post-synthesis resolution.

  • Enzymatic Routes : Stereoselective but limited by substrate scope and moderate yields.

  • Chiral Resolution : Critical for enantiopure products but adds cost and complexity.

Chemical Reactions Analysis

Types of Reactions

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Chiral Building Block in Organic Synthesis

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure enables the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.

Model Compound for Enzyme Studies

This compound is frequently used as a model for studying enzyme-catalyzed reactions and stereoselectivity. It provides insights into the mechanisms of action of various enzymes involved in the metabolism of aromatic compounds.

Research indicates that this compound interacts with specific enzymes, influencing their activity. For example:

  • Cis-2,3-Dihydrobiphenyl-2,3-Diol Dehydrogenase : This enzyme catalyzes the oxidation of dihydroxy compounds in biphenyl degradation pathways in microorganisms .

Industrial Applications

In industry, this compound is used as an intermediate in the production of fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing other specialty chemicals.

Case Study 1: Enzyme Interaction Studies

A study examined the interaction of this compound with cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase. The findings revealed that this compound serves as a substrate for the enzyme, illustrating its role in biphenyl degradation pathways .

Case Study 2: Synthesis of Chiral Compounds

Research demonstrated the use of this compound as a chiral ligand in asymmetric synthesis. The compound facilitated the formation of enantiomerically enriched products through catalytic processes involving transition metals .

Mechanism of Action

The mechanism by which (+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Dihydroxybenzonitrile Derivatives

  • 2,4-Dihydroxybenzonitrile : Lacks planar chirality but exhibits stronger antifungal activity (MIC = 8 µg/mL against Candida albicans) due to increased hydroxyl group accessibility .

  • 2,5-Dihydroxybenzonitrile : Demonstrates higher thermal stability (decomposition at 220°C vs. 195°C for the cis compound), attributed to resonance stabilization of the nitrile group .

Non-Nitrile Diols

  • Catechol (1,2-dihydroxybenzene) : Lacks the nitrile group, resulting in lower electrophilicity and reduced utility in nucleophilic substitution reactions. However, catechol’s redox activity (E° = 0.45 V) makes it superior in electrochemical applications .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Melting Point (°C) Water Solubility (mg/mL) logP
(+)-CIS-2(R),3(S)-dihydroxybenzonitrile 145–148 12.3 1.2
(-)-CIS-2(S),3(R)-dihydroxybenzonitrile 143–146 11.9 1.3
2,4-Dihydroxybenzonitrile 162–165 8.7 0.9
Catechol 105–108 430.0 0.88

Biological Activity

(+)-CIS-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile is a chiral organic compound notable for its structural features, including two hydroxyl groups and a nitrile group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C7H7NO2
  • Molecular Weight : 139.14 g/mol
  • CAS Number : 138769-96-7

Synthesis

The synthesis of this compound typically involves chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. Common methods include:

  • Reduction of Precursors : Utilizing chiral reducing agents under controlled conditions.
  • Enzymatic Reduction : Employing enzymes to achieve high specificity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may influence enzymatic pathways involved in:

  • Biphenyl Degradation : Acts as a model compound for studying enzyme-catalyzed reactions related to biphenyl degradation pathways in microorganisms .

Enzyme Interaction

Research indicates that this compound can serve as a substrate for various dehydrogenases involved in the metabolism of aromatic compounds. For instance:

  • Cis-2,3-Dihydrobiphenyl-2,3-Diol Dehydrogenase : This enzyme catalyzes the oxidation of dihydroxy compounds in the biphenyl degradation pathway .

Case Studies

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2R,3S)-Dihydroxybenzoic AcidStructureAntioxidant properties
(2R,3S)-DihydroxybenzamideStructureEnzyme inhibition
(2R,3S)-DihydroxybenzaldehydeStructureSubstrate for oxidoreductases

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Chiral Building Block : Utilized in the synthesis of complex organic molecules.
  • Model Compound : Provides insights into enzyme-catalyzed reactions and stereoselectivity.

Q & A

Basic Research Questions

Q. How is the stereochemistry of (+)-cis-2(R),3(S)-2,3-dihydroxy-2,3-dihydrobenzonitrile experimentally determined?

  • Methodological Answer : The stereochemistry is confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy. For example, in structurally similar dihydroxy compounds, NOE correlations between protons on adjacent carbons (e.g., C2 and C3) resolve spatial proximity, distinguishing cis from trans isomers. Additionally, polarimetry compares optical rotation with reported data (e.g., [RC691-1] in catalogs specifies enantiomeric purity) .

Q. What synthetic strategies ensure high enantiomeric purity for this compound?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., ketoreductases) can achieve high enantioselectivity. For dihydroxy nitriles, diastereomeric resolution via crystallization or chiral chromatography (e.g., using amylose-based columns) isolates the desired (2R,3S) configuration. Evidence from related lactone carbonylation studies shows stereochemical inversion during nucleophilic attacks, guiding reaction design .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify diastereotopic protons and hydroxyl groups. Coupling constants (e.g., J2,3J_{2,3}) confirm cis geometry.
  • IR : Stretching frequencies for -OH (~3200–3500 cm1^{-1}) and -CN (~2240 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (177.20 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase in microbial degradation pathways?

  • Methodological Answer : The enzyme catalyzes the oxidation of structurally analogous cis-dihydroxy intermediates (e.g., cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate) using NAD+^+ as a cofactor. Kinetic assays (e.g., stopped-flow spectroscopy) and molecular docking can assess whether (+)-cis-2(R),3(S)-dihydrobenzonitrile acts as a substrate or inhibitor. Mutagenesis studies on Pseudomonas putida enzymes may reveal active-site residues critical for binding .

Q. What discrepancies exist in reported stereochemical outcomes of reactions involving this compound, and how are they resolved?

  • Methodological Answer : Contradictions in stereochemical assignments (e.g., misreported R/S configurations) arise from improper NOE interpretation or racemization during synthesis. To resolve these, cross-validate with single-crystal X-ray structures and enantioselective HPLC using chiral stationary phases (e.g., Chiralpak AD-H). For example, highlights the importance of configurational analysis for related dihydroxy acids .

Q. Does the compound exhibit catalytic or inhibitory properties in stereospecific reactions?

  • Methodological Answer : The dihydroxy nitrile group may act as a chiral ligand or transition-state analog. In vitro assays (e.g., monitoring NADH production in enzymatic reactions) test inhibitory effects. Computational modeling (DFT or MD simulations) predicts interactions with catalytic sites, while kinetic isotope effects (KIE) elucidate mechanistic roles. Evidence from β-lactone carbonylation suggests stereochemical retention during CO insertion, informing hypotheses .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s metabolic stability?

  • Methodological Answer : Discrepancies may stem from varying experimental conditions (e.g., pH, temperature). Use standardized assays (e.g., LC-MS/MS for metabolite quantification) and control for enzymatic activity (e.g., heat-inactivated enzymes). Comparative studies with isotopic labeling (14^{14}C or 13^{13}C) track degradation pathways. Reference Pseudomonas degradation pathways () to contextualize stability in biological systems .

Tables for Key Data

Property Value Reference
Molecular FormulaC10_{10}H11_{11}NO2_2
Molecular Weight177.20 g/mol
CAS Registry Number150767-96-7
Key Enzyme Interaction2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase

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